molecular formula C10H16F6NP B3069479 1-Butyl-3-methylpyridinium hexafluorophosphate CAS No. 845835-03-2

1-Butyl-3-methylpyridinium hexafluorophosphate

Cat. No. B3069479
CAS RN: 845835-03-2
M. Wt: 295.20 g/mol
InChI Key: XUZKQHMUEBPODI-UHFFFAOYSA-N
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Description

1-Butyl-3-methylpyridinium hexafluorophosphate is a chemical compound with the molecular formula C10H16F6NP . It is also known by other names such as 1-Butyl-3-methylpyridiniumhexafluorophosphat in German and Hexafluorophosphate de 1-butyl-3-méthylpyridinium in French .


Synthesis Analysis

The synthesis of 1-Butyl-3-methylpyridinium hexafluorophosphate can be achieved in two steps. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane. The second step involves a metathesis reaction with potassium hexafluorophosphate .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylpyridinium hexafluorophosphate has been studied using high-resolution Rutherford backscattering spectroscopy (HRBS) at room temperature .


Chemical Reactions Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate is used as an efficient reaction medium for various synthetic and catalytic transformations . It is known to be involved in the denitration of the primary O−NO2 group, forming a C=O bond and releasing NO2 gas .


Physical And Chemical Properties Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate is a viscous, colorless, hydrophobic ionic liquid . It does not dissolve in diethyl ether or water . It has a density of 1.38 g/mL at 20 °C and a refractive index of 1.411 .

Scientific Research Applications

Microemulsions and Microstructures

IL microemulsions—dispersions of ILs in water—have gained interest. Ultraviolet-visible and fluorescence spectroscopies reveal the polarity of microdomains within these microemulsions. Such studies aid in understanding the microstructures and transitions of aqueous IL microemulsions .

Flame Retardant in Lithium-Ion Batteries

1-Butyl-3-methylpyridinium hexafluorophosphate has been explored as a flame retardant in the electrolyte of lithium-ion batteries. Its presence enhances safety by reducing the risk of thermal runaway and fire propagation .

Structural Analysis and Conformational Changes

Crystallographic studies have elucidated the structural details of this compound. Notably, it exists in different polymorphic forms. X-ray diffraction and Raman spectroscopy reveal conformational changes associated with temperature variations .

Dielectric Properties in Polymer Blends

Researchers have investigated the influence of 1-Butyl-3-methylpyridinium hexafluorophosphate on the dielectric properties of polymer blends. Specifically, its interaction with poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) has been studied .

Biodesulfurization Technology Enhancement

In the realm of fuel desulfurization, biodesulfurization (BDS) using microorganisms selectively removes sulfur atoms from organosulfur compounds. Enzymes in these bacteria oxidize sulfur and cleave carbon-sulfur bonds. Ionic liquids like 1-Butyl-3-methylpyridinium hexafluorophosphate play a role in BDS technology .

Mechanism of Action

Target of Action

It’s known to be an effective solvent for transition-metal-catalyzed reactions .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates various synthetic and catalytic transformations

Biochemical Pathways

It’s known to be involved in reactions such as ring-closing metathesis of diene and enyne substrates .

Pharmacokinetics

Its hydrophobic nature and lack of vapor pressure suggest that it may have unique bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium hexafluorophosphate’s action are largely dependent on the specific reactions it’s involved in. For instance, in the case of the denitration of the primary O−NO 2 group, it results in the formation of a C=O bond and the release of NO 2 gas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium hexafluorophosphate. It’s a hydrophobic and non-water-soluble ionic liquid , suggesting that its action may be influenced by the presence or absence of water. It’s known to very slowly decompose in the presence of water .

properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZKQHMUEBPODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049360
Record name 1-Butyl-3-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845835-03-2
Record name 1-Butyl-3-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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